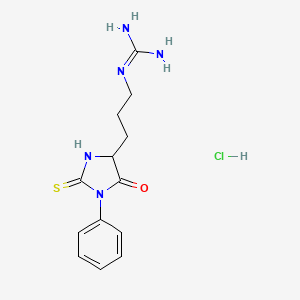
PTH-精氨酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
科学研究应用
PTH-arginine hydrochloride is a compound with the molecular formula C13H17N5OS•HCl and a molecular weight of 327.83 . It’s often used in proteomics research .
One specific application of a related compound, Parathyroid hormone (PTH), has been found in the field of medical research, specifically in the treatment of osteoporosis . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis .
PTH-arginine hydrochloride is primarily used in proteomics research . Here are some potential applications:
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function.
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein.
-
Proteomics Research
-
Therapeutic Intervention
- PTH, a polypeptide secreted by the parathyroid chief cells, has been found to be an effective therapeutic protein for the treatment of osteoporosis . It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
- Protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH has helped to develop PTH and its modified analogs with improved therapeutic value and multitude functions in various fields of medicine .
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function .
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein .
-
Proteomics Research
-
Biological Functions
- Therapeutic activity of these molecules enables the regulation of various physiological processes in human body through their action as growth enhancers, signaling molecules or as neurotransmitters . Presently, Food and Drug Administration (FDA) in the United States have approved 239 therapeutic proteins and peptides for clinical use that can function as enzymes, immunosuppressants, vaccines, interleukins, interferons, monoclonal antibodies and synthetic or natural cytokines .
安全和危害
属性
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

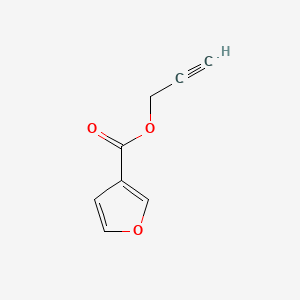

![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)
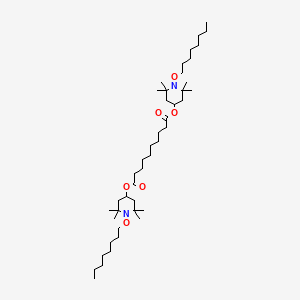
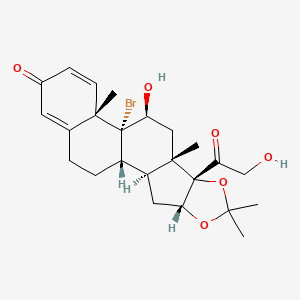
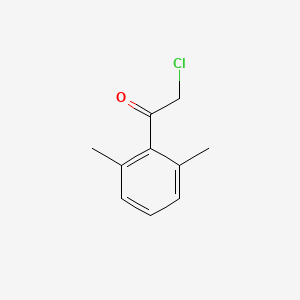
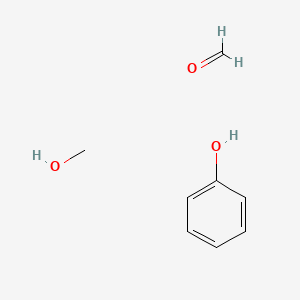
acetate](/img/structure/B570870.png)
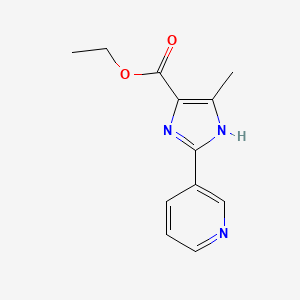
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
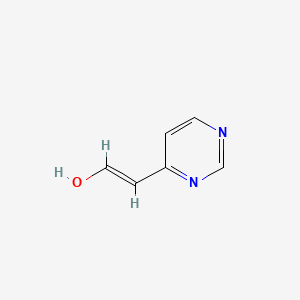
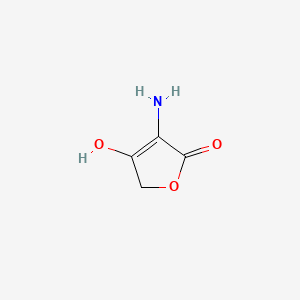
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)